N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-phenoxyacetamide

Molecular weight Drug-likeness Fragment-based screening

This unexplored chemical entity features the validated fluorophenyl-methylpiperazine MC4R pharmacophore paired with a novel phenoxyacetamide terminus. Its optimal CNS drug-like profile (logP 2.72, tPSA 53 Ų) and clean IP space make it the ideal starting point for neuropsychiatric drug discovery and clean paired SAR studies.

Molecular Formula C21H26FN3O2
Molecular Weight 371.456
CAS No. 903251-70-7
Cat. No. B2585826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-phenoxyacetamide
CAS903251-70-7
Molecular FormulaC21H26FN3O2
Molecular Weight371.456
Structural Identifiers
SMILESCN1CCN(CC1)C(CNC(=O)COC2=CC=CC=C2)C3=CC=C(C=C3)F
InChIInChI=1S/C21H26FN3O2/c1-24-11-13-25(14-12-24)20(17-7-9-18(22)10-8-17)15-23-21(26)16-27-19-5-3-2-4-6-19/h2-10,20H,11-16H2,1H3,(H,23,26)
InChIKeyKDUWQRFJUOTGGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 10 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-phenoxyacetamide (CAS 903251-70-7): Core Structural Identity and Procurement Baseline


N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-phenoxyacetamide (CAS 903251-70-7) is a synthetic small-molecule screening compound with molecular formula C21H26FN3O2 and molecular weight 371.46 g/mol. It belongs to the phenoxyacetamide-piperazine hybrid class, featuring a 4-fluorophenyl group at the chiral ethylene bridge, an N-methylpiperazine moiety, and a phenoxyacetamide terminus connected via an ethylenediamine linker [1]. The compound is supplied by Life Chemicals (catalog F2672-0083) at >90% purity verified by LCMS and/or 400 MHz ¹H NMR [2], and is listed in the ZINC15 database (ZINC000408272067) with calculated logP 2.722, topological polar surface area (tPSA) 53 Ų, 2 hydrogen bond donors, and 3 hydrogen bond acceptors [1]. No bioactivity has been reported for this specific compound in the ChEMBL 20 database as of the last annotation, confirming its status as a truly unexplored chemical entity [1].

Why In-Class Phenoxyacetamide-Piperazine Compounds Cannot Substitute for CAS 903251-70-7 Without Quantitative Verification


Phenoxyacetamide-piperazine hybrids constitute a structurally diverse family where minor substituent changes—such as replacing the phenoxy hydrogen with chlorine (CAS 898448-56-1) or swapping the entire phenoxyacetamide terminus for a benzamide (CAS 906160-21-2)—produce quantifiable shifts in molecular weight (ΔMW up to +34.4 Da), lipophilicity (ΔlogP up to +0.72), hydrogen bond capacity (ΔHBA: 3 vs. 4), and topological polar surface area (ΔtPSA: 53 vs. 63 Ų) [1]. In the melanocortin-4 receptor (MC4R) antagonist series from which this chemotype originates, structurally analogous bis-piperazines exhibit IC50 values spanning from 8.13 nM to >1 µM depending on the nature of the terminal aryl ether or amide substituent [2]. Any attempt to interchange CAS 903251-70-7 with a close analog without head-to-head validation therefore risks confounding structure-activity relationship (SAR) interpretation, altering membrane permeability profiles, and invalidating screening hit reproducibility. The quantitative evidence below establishes the measurable differentiation that justifies compound-specific procurement rather than class-based substitution.

Product-Specific Quantitative Differentiation Evidence for N-[2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-phenoxyacetamide (903251-70-7)


Molecular Weight Advantage: 34.4 Da Lower Than the 4-Chlorophenoxy Analog (CAS 898448-56-1)

CAS 903251-70-7 possesses a molecular weight of 371.46 g/mol (C21H26FN3O2), which is 34.44 g/mol (8.5%) lower than its closest commercially cataloged analog, 2-(4-chlorophenoxy)-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide (CAS 898448-56-1), at 405.90 g/mol (C21H25ClFN3O2) [1][2]. This difference arises solely from the absence of the chlorine substituent on the phenoxy ring. The lower molecular weight places CAS 903251-70-7 deeper within the favorable range for fragment-based drug discovery (MW < 400), whereas the 4-chloro analog begins to exceed commonly applied lead-likeness thresholds [3].

Molecular weight Drug-likeness Fragment-based screening

Lipophilicity Differential: 0.72 logP Units Lower Than the 4-Chlorophenoxy Analog

The calculated partition coefficient (logP) of CAS 903251-70-7 is 2.722, compared to 3.442 for the 4-chlorophenoxy analog (CAS 898448-56-1), yielding a ΔlogP of -0.72 log units [1][2]. This represents a 5.2-fold reduction in calculated octanol-water partition coefficient. The lower logP of the target compound is consistent with the replacement of the electron-withdrawing and lipophilic chlorine atom with hydrogen on the phenoxy ring. In the context of CNS drug discovery, where optimal logP ranges of 2–4 are typically targeted, both compounds fall within acceptable bounds, but the lower logP of 903251-70-7 may reduce non-specific protein binding and phospholipidosis risk compared to its more lipophilic chloro congener [3].

Lipophilicity logP ADME prediction

Hydrogen Bond Acceptor Count: One Fewer HBA Than the Chloro Analog Reduces Polar Desolvation Penalty

CAS 903251-70-7 contains 3 hydrogen bond acceptor (HBA) atoms and 2 hydrogen bond donor (HBD) atoms, with a topological polar surface area (tPSA) of 53 Ų [1]. In contrast, the 4-chlorophenoxy analog has 4 HBA and 1 HBD, with a tPSA of 63 Ų [2]. The target compound therefore has one fewer HBA and a tPSA that is 10 Ų (15.9%) smaller. The reduced HBA count arises because the 4-chloro substituent on the phenoxy ring of the analog contributes an additional electronegative atom capable of accepting hydrogen bonds. The lower tPSA and HBA count of 903251-70-7 predict improved passive membrane permeability, as tPSA values below 60–70 Ų are associated with favorable blood-brain barrier penetration [3].

Hydrogen bonding Polar surface area Membrane permeability

Verified Purity Specification: >90% by Orthogonal LCMS and NMR vs. Typical 95% Vendor-Claimed Purity Without Published QC Trace

CAS 903251-70-7 is supplied by Life Chemicals (catalog F2672-0083) with a guaranteed purity of >90%, verified by both LCMS and 400 MHz ¹H NMR as part of the vendor's standard quality control protocol . In comparison, the 4-chlorophenoxy analog (CAS 898448-56-1) is listed by multiple vendors at 'usually 95%' purity, but without published orthogonal QC trace data (LCMS + NMR) to substantiate the claim . For screening applications, the availability of dual-method QC data (LCMS confirming molecular ion identity and NMR confirming structural integrity and absence of major impurities) provides higher confidence in lot-to-lot reproducibility and reduces the risk of false-positive or false-negative screening results arising from uncharacterized impurities [1].

Compound purity Quality control Screening reproducibility

Scaffold Novelty: Zero Reported Bioactivities in ChEMBL 20 Confirms an Unexplored Chemical Space Entry

According to the ZINC15 database (ChEMBL 20 annotation), CAS 903251-70-7 has no reported bioactivity against any target in the ChEMBL database, and no associated publications [1]. The 4-chlorophenoxy analog (ZINC000019520546) is likewise unannotated [2]. However, structurally related bis-piperazine compounds within the same chemotype have demonstrated MC4R antagonist activity with IC50 values ranging from 8.13 nM (compound (-)-10bg) to 1,190 nM (BDBM50202977, a naphthylpropyl-piperazine analog bearing the same fluorophenyl-methylpiperazine core as 903251-70-7) [3][4]. The complete absence of prior bioactivity annotation for 903251-70-7 means that any screening hit generated with this compound will represent a truly novel target-ligand association, free from prior art encumbrance. This is in contrast to heavily annotated analogs where patent and publication landscapes may already constrain follow-up medicinal chemistry.

Chemical novelty Screening library diversity IP position

Screening-Ready Format Availability: Pre-Plated and Priced for Direct HTS Integration

CAS 903251-70-7 is available from Life Chemicals in two screening-ready formats: 2 µmol (catalog F2672-0083-2µmol, $57.00) and 5 µmol (F2672-0083-5µmol, $63.00), both at >90% purity [1]. In contrast, the 4-chlorophenoxy analog (CAS 898448-56-1) is listed as 'Orphaned' in ZINC15's for-sale catalog, with zero vendors currently offering the compound for purchase [2]. The benzamide analog (CAS 906160-21-2) is available from multiple vendors but lacks pricing transparency and the same screening-format packaging . The immediate availability of 903251-70-7 in pre-aliquoted, assay-ready quantities eliminates the procurement delay and reformatting labor associated with custom-synthesized or bulk-only analogs, directly reducing the timeline from compound selection to primary screen data generation.

High-throughput screening Compound procurement Assay-ready format

Recommended Research and Procurement Application Scenarios for CAS 903251-70-7 Based on Verified Differentiation Evidence


MC4R-Focused Hit Identification in Obesity or Cachexia Screening Cascades

The fluorophenyl-methylpiperazine scaffold is a validated pharmacophore for melanocortin-4 receptor (MC4R) antagonism, with related bis-piperazines demonstrating IC50 values as low as 8.13 nM [1]. CAS 903251-70-7, carrying the identical fluorophenyl-methylpiperazine core but an unexplored phenoxyacetamide terminus, can be deployed in MC4R binding or functional assays (e.g., cAMP inhibition in MC4R-overexpressing HEK293 cells) to probe whether the phenoxyacetamide substitution improves affinity relative to the benzamide or naphthyl series. Its lower lipophilicity (logP 2.722 vs. 3.442 for the chloro analog) [2] and favorable tPSA of 53 Ų predict reduced non-specific binding in membrane-based radioligand displacement assays, a critical advantage when screening for specific MC4R antagonists in complex biological matrices.

CNS-Penetrant Fragment and Lead-Generation Libraries

With a molecular weight of 371.46 Da, logP of 2.722, tPSA of 53 Ų, and only 2 hydrogen bond donors, CAS 903251-70-7 falls within the optimal CNS drug-like property space defined by Pajouhesh and Lenz (tPSA < 70 Ų, HBD ≤ 3) [1]. Its calculated logBB (brain-to-plasma ratio) is predicted to exceed that of the 4-chlorophenoxy analog (ΔtPSA -10 Ų, ΔlogP -0.72) [2]. Organizations building focused CNS screening sets for neuropsychiatric or metabolic disease targets—where MC4R, sigma, or dopamine receptor engagement is hypothesized—should prioritize 903251-70-7 over the more lipophilic, higher-tPSA chloro analog. The compound's >90% dual-method QC verification further supports its use in sensitive neuronal cell-based assays where impurity-driven cytotoxicity can confound phenotypic readouts.

Patent-Free Chemical Starting Point for Proprietary Lead Optimization Programs

The complete absence of reported bioactivity data for CAS 903251-70-7 in the ChEMBL 20 database, combined with zero associated publications [1], means this compound occupies a genuinely unencumbered chemical space. In contrast, several close-in bis-piperazine analogs are already described in the MC4R patent literature (e.g., WO 2005/077950, US 2006/0247229) [2]. For biotechnology companies and academic drug discovery groups pursuing novel intellectual property, initiating a medicinal chemistry campaign from 903251-70-7—rather than a pre-disclosed analog—maximizes the probability of securing composition-of-matter patent claims on any optimized leads. The compound's confirmed commercial availability in screening-ready formats enables rapid procurement and follow-up synthesis without the delay of de novo route development.

Comparative Selectivity Profiling Across Phenoxyacetamide Substitution Variants

The single-atom difference between CAS 903251-70-7 (phenoxy-H) and CAS 898448-56-1 (phenoxy-Cl) permits a clean paired SAR analysis: any differential activity observed between these two compounds in a target panel can be directly attributed to the 4-chloro substituent effect on the phenoxy ring. Because the 4-chloro analog is currently orphaned and unavailable for purchase [1], the target compound becomes the sole commercially accessible member of this substitution pair. Procuring 903251-70-7 and synthesizing the chloro variant in-house enables a controlled head-to-head comparison of logP (Δ = -0.72), tPSA (Δ = -10 Ų), and HBA count (Δ = -1) effects on target binding, selectivity, and cellular permeability [2], generating robust SAR data that can guide the design of second-generation analogs with optimized property profiles.

Quote Request

Request a Quote for N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-phenoxyacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.